3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an isoxazole ring attached to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate amine with a benzoyl chloride derivative.
Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(isoxazol-3-yl)methyl)benzamide: Lacks the p-tolyl group, which may affect its binding affinity and specificity.
3,4-difluoro-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide: Contains a phenyl group instead of a p-tolyl group, which could influence its electronic properties and reactivity.
Uniqueness
The presence of the p-tolyl group in 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide distinguishes it from similar compounds, potentially enhancing its binding interactions and specificity in biological systems. Additionally, the difluoro groups contribute to its unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-21-18(23)13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCLORKDRFPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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